Acat-IN-5: A Dual-Action Inhibitor of ACAT and NF-κB Signaling
Acat-IN-5: A Dual-Action Inhibitor of ACAT and NF-κB Signaling
For Research Use Only
Abstract
Acat-IN-5 is a small molecule inhibitor with a dual mechanism of action, targeting both Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] As an inhibitor of ACAT, it interferes with the esterification of cholesterol, a key process in cellular cholesterol homeostasis.[5] Simultaneously, its inhibitory effect on NF-κB-mediated transcription suggests its potential in modulating inflammatory responses and other NF-κB-driven cellular processes.[1][2][3][4] This technical guide provides a comprehensive overview of the available information on the mechanism of action of Acat-IN-5, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Acat-IN-5 exerts its biological effects through two primary mechanisms:
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Inhibition of ACAT: Acat-IN-5 directly targets and inhibits the enzymatic activity of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). ACAT is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[5] By blocking this enzyme, Acat-IN-5 can alter cellular cholesterol distribution and potentially impact processes dependent on cholesterol metabolism, such as foam cell formation in atherosclerosis.[5]
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Inhibition of NF-κB Mediated Transcription: Acat-IN-5 has been shown to inhibit the transcriptional activity mediated by NF-κB.[1][2][3][4] The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation.[6] Inhibition of this pathway can lead to a downstream reduction in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[6]
Signaling Pathway Diagram
Quantitative Data
Currently, there is no publicly available quantitative data such as IC50 or Ki values to define the potency of Acat-IN-5 against ACAT or its inhibition of the NF-κB pathway. The primary reference for this compound is a patent (EP1236468A1), which may contain this information.
Experimental Protocols
Detailed experimental protocols for the assays used to characterize Acat-IN-5 are not available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
ACAT Inhibition Assay (Hypothetical Protocol)
This protocol describes a common method for measuring ACAT activity in a cellular context.
Objective: To determine the in vitro efficacy of Acat-IN-5 in inhibiting ACAT activity.
Materials:
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Cell line expressing ACAT (e.g., CHO cells, macrophages)
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[¹⁴C]oleoyl-CoA or other radiolabeled fatty acyl-CoA
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Cell culture medium and reagents
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Acat-IN-5
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Scintillation counter and vials
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Thin-layer chromatography (TLC) plates
Workflow Diagram:
Procedure:
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Cell Seeding: Plate ACAT-expressing cells in appropriate culture vessels and allow them to adhere overnight.
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Compound Incubation: Treat the cells with a range of concentrations of Acat-IN-5 or vehicle control for a predetermined period.
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Radiolabeling: Add [¹⁴C]oleoyl-CoA to the culture medium and incubate for a time sufficient to allow for the formation of radiolabeled cholesteryl esters.
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Cell Lysis and Lipid Extraction: Wash the cells to remove excess radiolabel and then lyse the cells. Extract the total lipids using an appropriate solvent system (e.g., hexane/isopropanol).
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TLC Analysis: Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesteryl esters from other lipids.
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Quantification: Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Quantify the amount of radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of Acat-IN-5 that inhibits 50% of ACAT activity (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration.
NF-κB Reporter Assay (Hypothetical Protocol)
This protocol outlines a common method to assess the inhibition of NF-κB-mediated transcription.
Objective: To determine the in vitro efficacy of Acat-IN-5 in inhibiting NF-κB transcriptional activity.
Materials:
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A suitable cell line (e.g., HEK293, HeLa)
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An NF-κB luciferase reporter plasmid
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A constitutively active control plasmid (e.g., Renilla luciferase) for normalization
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Transfection reagent
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Acat-IN-5
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An NF-κB pathway activator (e.g., TNF-α)
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Luciferase assay reagent
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Luminometer
Workflow Diagram:
Procedure:
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Cell Transfection: Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the normalization control plasmid.
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Compound Treatment: After allowing for plasmid expression, treat the cells with a range of concentrations of Acat-IN-5 or vehicle control.
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Pathway Activation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α, for a sufficient period to induce reporter gene expression.
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Cell Lysis: Wash and lyse the cells to release the luciferase enzymes.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate assay reagents.
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Data Analysis: Normalize the firefly luciferase signal (NF-κB activity) to the Renilla luciferase signal (transfection efficiency control). Calculate the IC50 value by plotting the percentage of inhibition of NF-κB activity against the log of the inhibitor concentration.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C32H49N3O5S |
| Molecular Weight | 587.81 g/mol |
Conclusion
Acat-IN-5 presents a compelling profile as a dual-action inhibitor, targeting both cholesterol metabolism and inflammatory signaling. Its ability to modulate both the ACAT and NF-κB pathways suggests potential therapeutic applications in diseases where both lipid dysregulation and inflammation are key pathological features. Further research is warranted to fully elucidate its pharmacological properties, including its potency, selectivity, and in vivo efficacy. The detailed experimental data, presumed to be within patent EP1236468A1, would be invaluable for advancing the understanding and potential development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ACAT-IN-5|CAS 199983-93-2|DC Chemicals [dcchemicals.com]
- 3. ACAT-IN-5 — TargetMol Chemicals [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
